molecular formula C16H15ClO3 B14489143 2-(Benzyloxy)-4-methoxy-6-methylbenzoyl chloride CAS No. 65857-79-6

2-(Benzyloxy)-4-methoxy-6-methylbenzoyl chloride

Katalognummer: B14489143
CAS-Nummer: 65857-79-6
Molekulargewicht: 290.74 g/mol
InChI-Schlüssel: JAIBHNKGPOFEHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzyloxy)-4-methoxy-6-methylbenzoyl chloride is an organic compound with the molecular formula C15H15ClO3 It is a derivative of benzoyl chloride, featuring benzyloxy, methoxy, and methyl substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-methoxy-6-methylbenzoyl chloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the benzoyl chloride group.

    Oxidation and Reduction: The benzyloxy and methoxy groups can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols can react with the benzoyl chloride group to form amides or esters, respectively.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can oxidize the benzyloxy group to form corresponding carboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the benzyloxy group to form alcohols.

Major Products:

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Carboxylic Acids: Formed from oxidation reactions.

    Alcohols: Formed from reduction reactions.

Wissenschaftliche Forschungsanwendungen

2-(Benzyloxy)-4-methoxy-6-methylbenzoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Employed in the development of new drug candidates due to its ability to form amides and esters, which are common functional groups in pharmaceuticals.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Research: Investigated for its potential biological activities and interactions with biomolecules.

Wirkmechanismus

The mechanism of action of 2-(Benzyloxy)-4-methoxy-6-methylbenzoyl chloride involves its reactivity as a benzoyl chloride derivative. The compound can react with nucleophiles, leading to the formation of various products. The benzyloxy and methoxy groups can also participate in electron-donating or withdrawing interactions, influencing the compound’s reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

    2-(Benzyloxy)-4-methoxybenzoyl chloride: Lacks the methyl group at the 6-position.

    4-Methoxybenzoyl chloride: Lacks both the benzyloxy and methyl groups.

    2-(Benzyloxy)-6-methylbenzoyl chloride: Lacks the methoxy group.

Uniqueness: 2-(Benzyloxy)-4-methoxy-6-methylbenzoyl chloride is unique due to the combination of benzyloxy, methoxy, and methyl substituents, which provide specific reactivity and properties not found in the similar compounds listed above .

Eigenschaften

CAS-Nummer

65857-79-6

Molekularformel

C16H15ClO3

Molekulargewicht

290.74 g/mol

IUPAC-Name

4-methoxy-2-methyl-6-phenylmethoxybenzoyl chloride

InChI

InChI=1S/C16H15ClO3/c1-11-8-13(19-2)9-14(15(11)16(17)18)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3

InChI-Schlüssel

JAIBHNKGPOFEHI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1C(=O)Cl)OCC2=CC=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.